Brunfelsamidine

描述

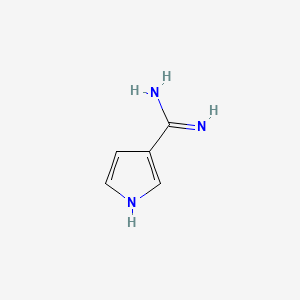

Structure

3D Structure

属性

IUPAC Name |

1H-pyrrole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-5(7)4-1-2-8-3-4/h1-3,8H,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEVWOAHSYZRQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70913673 | |

| Record name | 1H-Pyrrole-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97744-98-4 | |

| Record name | 1H-Pyrrole-3-carboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97744-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brunfelsamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097744984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRUNFELSAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT2DW4V2WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin of Brunfelsamidine in Brunfelsia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brunfelsamidine, a neurotoxic pyrrole-3-carboximidamide, is a key bioactive compound found in various Brunfelsia species, contributing significantly to their pharmacological and toxicological profiles. Despite its importance, the precise biosynthetic pathway of this compound remains to be fully elucidated. This technical guide synthesizes the current understanding of alkaloid biosynthesis to propose a scientifically grounded, hypothetical pathway for this compound formation in Brunfelsia. Drawing parallels with known biosynthetic routes of similar heterocyclic and amidine-containing natural products, this document outlines potential precursors, key enzymatic steps, and intermediates. Furthermore, it details generalized experimental protocols that could be employed to validate this proposed pathway, offering a roadmap for future research in this area. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The genus Brunfelsia, belonging to the Solanaceae family, encompasses a variety of flowering plants known for their ornamental beauty and traditional medicinal uses. However, these plants are also recognized for their toxicity, which is largely attributed to the presence of a unique neurotoxin, this compound.[1] The chemical structure of this compound, 1H-Pyrrole-3-carboximidamide, presents an interesting biosynthetic puzzle, combining a pyrrole (B145914) heterocyclic core with a reactive amidine functional group. Understanding the biogenesis of this molecule is crucial for several reasons: it can provide insights into the metabolic capabilities of Brunfelsia species, inform the development of analytical methods for toxin detection, and potentially open avenues for the biotechnological production of this compound or its analogs for pharmacological research.

This guide provides an in-depth exploration of the probable origins of this compound, based on established principles of alkaloid biosynthesis.

Chemical Profile of Brunfelsia Species

Brunfelsia species are known to produce a diverse array of secondary metabolites. While a complete metabolic profile is species-dependent, several classes of compounds have been identified that may be relevant to the biosynthesis of this compound.

| Compound Class | Examples Found in Brunfelsia or Related Solanaceae | Potential Relevance to this compound Biosynthesis |

| Amino Acids | Phenylalanine, Tyrosine, Tryptophan | Primary precursors for many alkaloids. |

| Polyamines | Putrescine, Spermidine | Known precursors to the pyrrolidine (B122466) ring in other Solanaceae alkaloids.[1] |

| Alkaloids | Cuscohygrine, Scopolamine, Pyrrole-containing alkaloids | Presence of other alkaloids suggests a robust biosynthetic machinery for nitrogenous compounds.[2] |

| Phenolic Compounds | Cinnamic acid, Coumaric acid, Caffeic acid | Indicates an active phenylpropanoid pathway, which can be linked to amino acid metabolism.[3][4] |

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two key stages: the formation of the pyrrole-3-carboxylic acid scaffold and the subsequent installation of the amidine group. The following proposed pathway is based on analogous reactions found in the biosynthesis of other natural products.

Formation of the Pyrrole-3-Carboxylic Acid Scaffold

The pyrrole ring in natural products can be formed through several routes. For this compound, a plausible precursor is the amino acid L-ornithine , which is closely related to L-proline and L-arginine. Ornithine is a known precursor to the pyrrolidine ring of tropane (B1204802) alkaloids, which are also found in the Solanaceae family.

The proposed pathway initiates with the oxidative deamination of L-ornithine to yield glutamate-5-semialdehyde , which exists in equilibrium with its cyclic form, Δ¹-pyrroline-5-carboxylic acid (P5C) . P5C is a key branch-point intermediate in proline metabolism. It is hypothesized that a series of enzymatic reactions, likely involving dehydrogenases and potentially isomerases, could convert P5C to pyrrole-3-carboxylic acid .

Alternatively, the pyrrole ring could arise from the condensation of a primary amine with a sugar-derived dicarbonyl compound, a pathway that has been suggested for other pyrrole alkaloids. However, the ornithine-based pathway is more consistent with the biosynthesis of other alkaloids in the Solanaceae family.

Formation of the Amidine Group

The introduction of the amidine functionality is a critical step. There are two primary hypotheses for this transformation:

Hypothesis A: Direct Amidinotransfer from L-Arginine

This is a well-established mechanism for the formation of guanidino groups in many natural products. An amidinotransferase enzyme could catalyze the transfer of the amidino group from L-arginine to the carboxylate of pyrrole-3-carboxylic acid (or an activated form, such as a CoA thioester).[5][6] This reaction would produce this compound and L-ornithine.

Hypothesis B: Two-Step Conversion from a Carboxamide Intermediate

In this scenario, pyrrole-3-carboxylic acid is first converted to pyrrole-3-carboxamide . This could be achieved by an amide synthetase utilizing an amino donor such as glutamine. The resulting amide would then be converted to the amidine. While the direct enzymatic conversion of an amide to an amidine in plant secondary metabolism is not well-documented, it is a plausible transformation.

Given the prevalence of amidinotransferases in natural product biosynthesis, Hypothesis A represents a more probable route.

Visualization of the Proposed Pathway and Experimental Logic

The following diagrams illustrate the proposed biosynthetic pathway and the logical flow for its investigation.

Caption: Proposed biosynthetic pathway of this compound from L-ornithine and L-arginine.

Caption: A logical workflow for the experimental validation of the proposed this compound biosynthetic pathway.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway requires a multi-pronged approach, combining in vivo feeding studies with in vitro enzymatic assays.

Isotopically Labeled Precursor Feeding Studies

Objective: To determine if L-ornithine and L-arginine are incorporated into the this compound molecule in vivo.

Methodology:

-

Precursor Synthesis: Synthesize or procure isotopically labeled precursors, such as ¹³C- or ¹⁵N-labeled L-ornithine and L-arginine.

-

Plant Material: Utilize young, actively growing Brunfelsia plants or tissue cultures, as these are likely to have high metabolic activity.

-

Administration: Administer the labeled precursors to the plants. This can be done through various methods, including feeding through the roots in a hydroponic system, injection into the stem, or direct application to leaf surfaces.

-

Incubation: Allow the plants to metabolize the labeled precursors for a defined period (e.g., 24-72 hours).

-

Extraction: Harvest the plant tissue and perform a targeted extraction of alkaloids, including this compound.

-

Analysis: Analyze the extracted metabolites using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of the isotopic label into the this compound molecule will result in a predictable mass shift, confirming its role as a precursor.

Enzyme Identification and Characterization

Objective: To identify and characterize the enzymes responsible for the key steps in the proposed pathway, particularly the putative amidinotransferase.

Methodology:

-

Transcriptome Sequencing: Perform RNA-sequencing on Brunfelsia tissues that are actively producing this compound to generate a comprehensive transcriptome.

-

Candidate Gene Identification: Search the transcriptome for sequences homologous to known amidinotransferases and other enzymes implicated in the proposed pathway (e.g., ornithine aminotransferases, dehydrogenases).

-

Gene Cloning and Expression: Clone the full-length coding sequences of candidate genes into an expression vector (e.g., in E. coli or yeast).

-

Recombinant Protein Purification: Express and purify the recombinant enzymes.

-

In Vitro Enzyme Assays: Conduct in vitro assays using the purified enzymes with the proposed substrates (e.g., pyrrole-3-carboxylic acid and L-arginine for the amidinotransferase).

-

Product Identification: Analyze the reaction products using LC-MS/MS to confirm the enzymatic conversion of the substrate to the expected product (i.e., this compound).

Conclusion and Future Outlook

The biosynthesis of this compound in Brunfelsia species likely involves a multi-step pathway originating from common amino acid precursors, L-ornithine and L-arginine. While the proposed pathway presented in this guide is currently hypothetical, it provides a solid foundation for future research. The experimental strategies outlined herein, combining metabolomics, transcriptomics, and enzymology, will be instrumental in definitively elucidating the complete biosynthetic route of this intriguing and potent natural product. A full understanding of this compound biosynthesis will not only be a significant contribution to the field of plant biochemistry but also hold promise for applications in toxicology, pharmacology, and synthetic biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification, Quantification, and Characterization of the Phenolic Fraction of Brunfelsia grandiflora: In Vitro Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Discovery and Isolation of Brunfelsamidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brunfelsamidine, a potent neurotoxic alkaloid, stands as a significant molecule of interest within the Solanaceae family, particularly in the genus Brunfelsia. Its discovery and isolation have paved the way for further investigation into its toxicological properties and potential pharmacological applications. This technical guide provides an in-depth exploration of the history, isolation, and characterization of this compound, tailored for professionals in research and drug development.

Discovery and Historical Context

This compound was first isolated and identified in 1985 by Lloyd and his colleagues from the medicinal plant Brunfelsia grandiflora.[1] In their seminal paper published in Tetrahedron Letters, they described it as a "novel convulsant," highlighting its potent effects on the central nervous system.[1] The structure of this novel compound was elucidated as 1H-Pyrrole-3-carboximidamide. This discovery was a crucial step in understanding the chemical basis for the known toxicity of Brunfelsia species, which have been documented to cause poisoning in livestock and domestic animals.

Physicochemical and Structural Data

The structural elucidation of this compound was a key aspect of its initial investigation. While the detailed original spectroscopic data from the 1985 study by Lloyd et al. is not widely available in digital archives, the established chemical identity provides a foundation for its characterization.

| Property | Data | Reference |

| IUPAC Name | 1H-Pyrrole-3-carboximidamide | |

| Molecular Formula | C₅H₇N₃ | [2] |

| Molar Mass | 109.13 g/mol | [2] |

| CAS Number | 97744-98-4 | |

| Appearance | Not explicitly stated in available literature | |

| Solubility | Not explicitly stated in available literature |

Experimental Protocols: Isolation of this compound

The following is a generalized experimental protocol for the isolation of alkaloids from Brunfelsia species, based on common phytochemical techniques. The specific details of the original 1985 protocol by Lloyd et al. are not fully accessible.

Plant Material Collection and Preparation

-

Source: Root bark of Brunfelsia grandiflora.

-

Preparation: The collected plant material is air-dried and then ground into a fine powder to maximize the surface area for extraction.

Extraction

-

Solvent: An aqueous-organic solvent mixture is typically used for the initial extraction of alkaloids. A common method involves maceration or Soxhlet extraction with methanol (B129727) or a methanol-water mixture.

-

Procedure:

-

The powdered root bark is submerged in the extraction solvent and agitated for a prolonged period (e.g., 24-48 hours) at room temperature.

-

The mixture is then filtered to separate the extract from the solid plant material.

-

The extraction process is often repeated multiple times with fresh solvent to ensure maximum yield.

-

The collected extracts are combined and concentrated under reduced pressure using a rotary evaporator.

-

Acid-Base Extraction for Alkaloid Enrichment

-

Principle: This technique separates alkaloids from other plant metabolites based on their basic nature.

-

Procedure:

-

The concentrated crude extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid), which protonates the basic alkaloids, making them water-soluble.

-

This aqueous solution is then washed with an immiscible organic solvent (e.g., dichloromethane (B109758) or diethyl ether) to remove neutral and acidic impurities.

-

The acidic aqueous layer containing the protonated alkaloids is then basified (e.g., with ammonium (B1175870) hydroxide) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basified aqueous solution is then extracted multiple times with an organic solvent (e.g., dichloromethane or chloroform).

-

The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated to yield a crude alkaloid fraction.

-

Chromatographic Purification

-

Technique: Column chromatography is a standard method for the purification of individual alkaloids from the enriched fraction.

-

Stationary Phase: Silica gel or alumina (B75360) is commonly used as the stationary phase.

-

Mobile Phase: A gradient of solvents with increasing polarity (e.g., a mixture of chloroform (B151607) and methanol) is used to elute the compounds from the column.

-

Monitoring: The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound, this compound.

-

Final Purification: Fractions containing pure or nearly pure this compound are combined and may be further purified by recrystallization or preparative high-performance liquid chromatography (HPLC).

Biological Activity and Signaling Pathways

Neurotoxic and Convulsant Effects

The most prominent biological effect of this compound is its potent convulsant activity. The mechanism of action is thought to involve interference with neurotransmission. While the precise molecular targets have not been definitively elucidated in the available literature, the clinical signs of poisoning, which include tremors, seizures, and muscle rigidity, are similar to those observed with strychnine (B123637) poisoning.[3] Strychnine is a known antagonist of glycine (B1666218) receptors, which are inhibitory neurotransmitter receptors in the spinal cord and brainstem. This suggests a potential, though unconfirmed, interaction of this compound with inhibitory neurotransmitter systems.

A hypothesized pathway for the convulsant action of this compound.

Tryptase Inhibition

In addition to its neurotoxic effects, this compound has been identified as a weak inhibitor of tryptase, a serine protease released from mast cells.[4] Tryptase is involved in inflammatory and allergic responses. The inhibitory activity of this compound on this enzyme suggests a potential, albeit modest, anti-inflammatory role, though this is overshadowed by its potent toxicity.

Logical Workflow for Isolation and Characterization

The process of discovering and characterizing a novel natural product like this compound follows a logical and systematic workflow.

Workflow for the isolation and characterization of this compound.

Conclusion

The discovery and isolation of this compound from Brunfelsia grandiflora have been pivotal in understanding the toxicology of this plant genus. While the original detailed experimental data from its initial characterization are not readily accessible, the established structure and known biological activities provide a solid foundation for modern research. For professionals in drug development, the potent neuroactivity of this compound, though toxic, may offer a scaffold for the design of novel therapeutic agents targeting the central nervous system, provided its toxic properties can be mitigated through structural modification. Further research into its precise molecular targets and mechanism of action is warranted to fully explore its pharmacological potential.

References

Brunfelsamidine: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brunfelsamidine, a pyrrolidine (B122466) alkaloid found in plants of the Brunfelsia genus, is a compound of significant interest due to its potent neurotoxic and convulsant effects, as well as its activity as a weak tryptase inhibitor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental methodologies for assessing its convulsant and neurotoxic properties, and its tryptase inhibitory activity are presented. Furthermore, this guide explores the compound's interaction with cellular signaling pathways, particularly its potential modulation of the NF-κB pathway, which is implicated in inflammatory responses.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 1H-Pyrrole-3-carboximidamide. Its structure is characterized by a pyrrole (B145914) ring substituted with a carboximidamide group at the 3-position.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1H-Pyrrole-3-carboximidamide | |

| Chemical Formula | C₅H₇N₃ | |

| Molar Mass | 109.132 g/mol | |

| CAS Number | 97744-98-4 | |

| SMILES | C1=CNC=C1C(=N)N | |

| Appearance | Not reported | |

| Solubility | Not reported | |

| pKa | Not reported | |

| LogP | Not reported |

Synthesis of this compound

The total synthesis of this compound (1H-Pyrrole-3-carboximidamide) has not been extensively detailed in publicly available literature. However, general synthetic strategies for related pyrrole-3-carboxamide and pyrrole-3-carboxylic acid derivatives can provide a basis for a plausible synthetic route. One potential approach involves the Hantzsch pyrrole synthesis, followed by conversion of a carboxylic acid or ester functionality to the carboximidamide.

Conceptual Synthetic Workflow

A possible synthetic pathway could begin with the synthesis of a pyrrole-3-carboxylic acid derivative, which can then be converted to the corresponding amide and subsequently to the imidamide.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Properties and Experimental Protocols

This compound exhibits significant biological activity, most notably as a convulsant and neurotoxin. It has also been identified as a weak inhibitor of the enzyme tryptase.

Convulsant Activity

The convulsant effects of this compound are a hallmark of its toxicological profile. The maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice are standard preclinical assays to evaluate anticonvulsant and pro-convulsant activity.

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Compound Administration: this compound, dissolved in a suitable vehicle, is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

-

Induction of Seizures: After a predetermined period (e.g., 30 or 60 minutes) following compound administration, a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal or ear-clip electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hind-limb extension phase of the seizure.

-

Data Analysis: The dose at which 50% of the animals are protected from the tonic hind-limb extension (ED50) is calculated to assess anticonvulsant activity. Conversely, the dose that induces seizures in 50% of animals would be determined for a convulsant.

Table 2: Quantitative Data on the Convulsant Activity of this compound (Hypothetical Data)

| Parameter | Value | Animal Model |

| ED50 (MES Test) | Data not available | Mouse |

| LD50 | Data not available | Mouse |

Neurotoxicity

The neurotoxic effects of this compound are believed to underlie its convulsant activity. In vitro assays using neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line, are commonly employed to investigate mechanisms of neurotoxicity.

-

Cell Culture: SH-SY5Y cells are cultured in appropriate media and seeded in multi-well plates.

-

Compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

Assessment of Cytotoxicity: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).

-

Mechanistic Studies: To investigate the mechanism of neurotoxicity, markers of apoptosis (e.g., caspase-3/7 activity, TUNEL staining), oxidative stress (e.g., reactive oxygen species generation), and mitochondrial dysfunction can be measured.

Tryptase Inhibition

This compound has been reported to be a weak inhibitor of tryptase, a serine protease released from mast cells.

-

Enzyme and Substrate: Purified human tryptase and a chromogenic substrate (e.g., Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride - BAPNA) are used.

-

Assay Procedure: The assay is typically performed in a 96-well plate. Tryptase is pre-incubated with various concentrations of this compound. The reaction is initiated by the addition of the substrate.

-

Measurement: The rate of substrate hydrolysis is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

Data Analysis: The concentration of this compound that causes 50% inhibition of tryptase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 3: Quantitative Data on the Tryptase Inhibitory Activity of this compound (Hypothetical Data)

| Parameter | Value |

| IC50 | Data not available |

Modulation of Cellular Signaling Pathways

Preliminary evidence from studies on extracts of Brunfelsia grandiflora, a plant known to contain this compound, suggests a potential interaction with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a key regulator of the inflammatory response.

NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is activated by various stimuli, including inflammatory cytokines like TNF-α. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: Postulated modulation of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a potent natural compound with significant neurotoxic and convulsant properties. While its exact mechanisms of action are not fully elucidated, its ability to interfere with neuronal function and potentially modulate inflammatory pathways makes it a subject of continued scientific inquiry. The lack of comprehensive quantitative data on its biological activities and a detailed synthetic route in the public domain highlights the need for further research to fully characterize this intriguing molecule. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future investigations into the chemical biology of this compound and its potential as a pharmacological tool or a lead for drug discovery.

The Mechanism of Action of Brunfelsamidine: A Proposed Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of Brunfelsamidine is limited in publicly available scientific literature. This guide synthesizes current understanding of related convulsant alkaloids and proposes a likely mechanism of action for this compound, supplemented with established experimental protocols and illustrative data.

Executive Summary

This compound is a pyrrolidine-quinazoline-derived alkaloid identified as a potent convulsant present in plants of the Brunfelsia genus. Poisoning incidents in animals following ingestion of these plants are characterized by severe neurological signs, including excitement, seizures, and ultimately, death. The clinical presentation of this compound toxicity is often described as "strychnine-like," which strongly suggests a primary mechanism involving the antagonism of inhibitory neurotransmitter receptors in the central nervous system.

This technical guide posits that the principal mechanism of action of this compound is the competitive antagonism of the inhibitory glycine (B1666218) receptor (GlyR) . By blocking the action of glycine, the primary inhibitory neurotransmitter in the spinal cord and brainstem, this compound disrupts the normal balance of excitation and inhibition, leading to the observed convulsive effects. This proposed mechanism is analogous to that of strychnine (B123637) and other convulsant alkaloids.

Proposed Molecular Mechanism of Action

Primary Target: The Glycine Receptor

The glycine receptor (GlyR) is a ligand-gated ion channel that, upon binding of glycine, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus mediating fast inhibitory neurotransmission.

We propose that this compound acts as a competitive antagonist at the glycine binding site on the GlyR. This means that this compound binds to the same site as glycine but does not activate the channel. By occupying the binding site, it prevents glycine from binding and eliciting its inhibitory effect.

Signaling Pathway of Glycinergic Inhibition and its Disruption by this compound

The following diagram illustrates the normal signaling pathway of glycinergic inhibition and the proposed point of intervention by this compound.

Caption: Proposed mechanism of this compound at the glycinergic synapse.

Quantitative Data (Hypothetical)

As no specific binding affinity or functional inhibition data for this compound is currently available, the following table presents hypothetical data based on its potent convulsant activity, assuming a competitive antagonist mechanism at the human α1 glycine receptor. This data is for illustrative purposes to guide future experimental design.

| Parameter | Value (Hypothetical) | Description |

| Binding Affinity (Ki) | 5 nM | Equilibrium inhibition constant, indicating high affinity for the glycine receptor. |

| Functional Inhibition (IC50) | 15 nM | Concentration of this compound required to inhibit 50% of the glycine-induced chloride current. |

| Receptor Subtype Selectivity | α1 > α2 >> α3 | Shows higher affinity for the adult α1 isoform of the glycine receptor compared to other isoforms. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to elucidate and confirm the mechanism of action of this compound.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the glycine receptor.

Objective: To determine the equilibrium inhibition constant (Ki) of this compound at the glycine receptor using a competitive binding assay with [³H]strychnine.

Materials:

-

Membrane preparations from cells recombinantly expressing human α1 glycine receptors.

-

[³H]strychnine (specific activity ~30-60 Ci/mmol).

-

Unlabeled this compound.

-

Unlabeled glycine.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation (10-20 µg protein) with a fixed concentration of [³H]strychnine (typically at or below its Kd, e.g., 1-2 nM).

-

Competition: Add increasing concentrations of unlabeled this compound (e.g., from 1 pM to 100 µM).

-

Controls:

-

Total Binding: No competing ligand.

-

Non-specific Binding: A high concentration of unlabeled glycine (e.g., 1 mM) to saturate the receptors.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]strychnine and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiology (Two-Electrode Voltage Clamp)

This protocol is for assessing the functional effect of this compound on glycine receptor activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on glycine-induced currents in Xenopus oocytes expressing human α1 glycine receptors.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for human α1 glycine receptor subunit.

-

Two-electrode voltage clamp setup.

-

Recording solution (e.g., Ba-Ringer's solution).

-

Glycine solutions of various concentrations.

-

This compound solutions of various concentrations.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with cRNA encoding the human α1 glycine receptor and incubate for 2-4 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -60 mV.

-

-

Glycine Application: Apply a concentration of glycine that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.

-

This compound Application: Co-apply the same concentration of glycine with increasing concentrations of this compound (e.g., from 100 pM to 100 µM).

-

Data Acquisition: Record the peak inward chloride current in response to each application.

-

Data Analysis: Normalize the current responses to the baseline glycine response. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its potent convulsant effects through the antagonism of inhibitory glycine receptors. This proposed mechanism aligns with its "strychnine-like" toxicological profile.

To definitively confirm this mechanism of action, further research is imperative. Key future experiments should include:

-

Direct Binding Studies: Performing competitive binding assays as outlined above to quantify the affinity of this compound for the glycine receptor.

-

Functional Characterization: Conducting detailed electrophysiological studies to confirm the antagonistic effects and determine the nature of the antagonism (competitive vs. non-competitive).

-

In Vivo Studies: Utilizing animal models to correlate the convulsive effects of this compound with the blockade of glycinergic neurotransmission, for example, by examining the ability of glycine agonists to mitigate this compound-induced seizures.

A thorough understanding of the molecular mechanism of this compound will not only aid in the development of treatments for poisoning by Brunfelsia plants but also provide a valuable pharmacological tool for studying the function of the glycine receptor.

Neurotoxic Effects of Brunfelsamidine on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brunfelsamidine is a pyrrolidine (B122466) alkaloid found in plants of the Brunfelsia genus, belonging to the Solanaceae family. These plants, known for their ornamental flowers, are associated with numerous cases of poisoning in domestic animals, particularly dogs. The toxicosis is characterized by a range of neurological symptoms, with this compound being the primary constituent responsible for the excitatory effects on the central nervous system (CNS), often leading to seizures and potentially death.[1] This technical guide provides a comprehensive overview of the current understanding of the neurotoxic effects of this compound, including its proposed mechanism of action, available toxicological data, and relevant experimental methodologies. While specific quantitative data on the isolated compound remains limited, this document synthesizes existing research on Brunfelsia species to offer valuable insights for researchers, toxicologists, and drug development professionals.

Introduction

Brunfelsia species, commonly known as "Yesterday, Today, and Tomorrow," contain several biologically active compounds. Among these, this compound is a key neurotoxin that produces stimulant effects on the CNS.[1] The clinical signs of Brunfelsia poisoning often resemble those of strychnine (B123637) toxicosis, suggesting a potential interaction with inhibitory neurotransmitter receptors.[2] In addition to this compound, other compounds such as Hopeanine, a CNS depressant, and Scopoletin, a muscle relaxant, are also present in these plants, contributing to a complex toxicological profile.[1] This guide focuses specifically on the neuroexcitatory effects attributed to this compound.

Quantitative Toxicological Data

| Substance | Test Species | Dose | Route of Administration | Observed Effects | LD50/IC50 | Reference |

| Brunfelsia uniflora leaves (flowering) | Sheep, Donkey | 10 g/kg | Oral | Severe convulsions, diarrhea | Not Determined | [3] |

| Brunfelsia uniflora leaves (post-flowering) | Sheep, Donkey | up to 20 g/kg | Oral | No clinical signs | Not Determined | [3] |

| Brunfelsia calcyina var. floribunda (berries) | Mice, Rats | Not specified | Oral | Spinal convulsant signs; berries most toxic part | Not Determined | [4] |

| Brunfelsia uniflora leaf extracts (alkaloids) | Mice | 5 g/kg | Gavage | Piloerection, severe seizures, muscle tremors | Not Determined | [5] |

| Brunfelsia uniflora leaf extracts (saponins) | Mice | 5 g/kg | Gavage | Death within 10-20 minutes | Not Determined | [5] |

| Brunfelsia grandiflora extract | Neuron-like cells (SH-SY5Y) | 25-200 µg/mL | In vitro | Cytoprotective, antioxidant, anti-apoptotic | Not Determined | [6][7][8] |

Experimental Protocols

Detailed experimental protocols for the neurotoxicity testing of pure this compound are scarce. However, methodologies for the study of Brunfelsia extracts and other convulsant alkaloids from the Solanaceae family can be adapted.

Extraction and Isolation of this compound

A general procedure for the extraction and isolation of alkaloids from Brunfelsia species can be outlined as follows:

-

Plant Material Preparation: Dried and powdered plant material (e.g., leaves, berries, roots) is used as the starting material.

-

Solvent Extraction: The powdered material is subjected to extraction with a suitable solvent, such as ethanol (B145695) or a chloroform-methanol mixture.[9]

-

Acid-Base Partitioning: The resulting extract is partitioned between an acidic aqueous solution and an organic solvent to separate the alkaloids from other plant constituents. The aqueous phase, containing the protonated alkaloids, is then made alkaline, and the free alkaloids are extracted back into an organic solvent.

-

Chromatographic Purification: The crude alkaloid extract is further purified using chromatographic techniques such as column chromatography (with alumina (B75360) or silica (B1680970) gel) or High-Performance Liquid Chromatography (HPLC) to isolate this compound.[9][10]

Neurotoxicity Assessment in Animal Models

In vivo studies are crucial for understanding the systemic effects of this compound.

-

Animal Models: Mice, rats, and larger animals like sheep and donkeys have been used to study the toxicity of Brunfelsia plants.[3][5]

-

Administration: The test substance (plant extract or isolated this compound) is typically administered orally via gavage. Intraperitoneal injections can also be used for more precise dosing.

-

Observation of Clinical Signs: Animals are closely monitored for the onset, nature, and severity of neurotoxic signs, including tremors, seizures (clonic and tonic-clonic), ataxia, and changes in motor activity.[2][5]

-

Neurochemical Analysis: Post-mortem analysis of brain tissue can be performed to measure changes in neurotransmitter levels (e.g., GABA, glycine (B1666218), glutamate) using techniques like HPLC or mass spectrometry.

In Vitro Neurotoxicity Assays

Cell-based assays provide a platform for investigating the cellular and molecular mechanisms of neurotoxicity.

-

Cell Culture: Neuron-like cell lines, such as the human neuroblastoma SH-SY5Y line, can be used as a model system.[6][7][8]

-

Electrophysiology: Patch-clamp electrophysiology on cultured neurons or brain slices can be used to study the effects of this compound on ion channel function (e.g., voltage-gated sodium channels) and synaptic transmission.

-

Receptor Binding Assays: Competitive binding assays with radiolabeled ligands for specific receptors (e.g., GABA-A receptors, glycine receptors) can determine if this compound interacts directly with these targets.

-

Calcium Imaging: Fluorescent calcium indicators can be used to measure changes in intracellular calcium concentrations in neurons upon exposure to this compound, providing insights into its effects on neuronal excitability.

Proposed Mechanism of Action and Signaling Pathways

The exact molecular targets of this compound have not been definitively identified. However, the strychnine-like clinical signs strongly suggest an antagonistic action at inhibitory neurotransmitter receptors.[2] Additionally, research on other convulsant alkaloids from the Solanaceae family points towards potential interactions with the GABAergic system and voltage-gated sodium channels.[11][12]

Antagonism of Glycine Receptors

Strychnine is a potent antagonist of the ionotropic glycine receptor, a ligand-gated chloride channel that mediates inhibitory neurotransmission, primarily in the spinal cord and brainstem. Blockade of glycine receptors leads to disinhibition of motor neurons, resulting in convulsions and muscle rigidity. The similarity of Brunfelsia toxicosis symptoms to strychnine poisoning is a strong indicator that this compound may also act as a glycine receptor antagonist.

References

- 1. wagwalking.com [wagwalking.com]

- 2. dvm360.com [dvm360.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytoprotective–Antioxidant Effect of Brunfelsia grandiflora Extract on Neuron-like Cells [mdpi.com]

- 8. docta.ucm.es [docta.ucm.es]

- 9. researchgate.net [researchgate.net]

- 10. Convulsive action of (25S)-isosolafloridine isolated from Solanum pseudo-quina bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. sysrevpharm.org [sysrevpharm.org]

Navigating Neurotoxicity: A Technical Guide to Brunfelsamidine Poisoning in Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brunfelsia species, commonly known as "Yesterday, Today, and Tomorrow," are popular ornamental shrubs belonging to the Solanaceae family.[1] While aesthetically pleasing, these plants contain several toxic compounds, with Brunfelsamidine being a primary concern.[1][2] Documented cases of poisoning have been reported in various animal species, most notably dogs, but also including cats, horses, cattle, sheep, and donkeys.[1][2][3] This technical guide provides a comprehensive overview of the current knowledge on this compound poisoning in animals, focusing on quantitative data, experimental protocols, and the underlying neurotoxic mechanisms.

Toxicology of this compound

This compound is a neurotoxin that is believed to be the principal agent responsible for the severe clinical signs observed in animals following ingestion of Brunfelsia plant material.[2] All parts of the plant are considered toxic, with the berries containing the highest concentration of toxic compounds.[4]

Clinical Signs of Poisoning

The onset of clinical signs following ingestion of Brunfelsia species typically occurs within a few hours.[3] The signs are primarily neurological and gastrointestinal in nature and can persist for several days.[1][3]

Commonly Reported Clinical Signs:

-

Neurological:

-

Tremors and muscle fasciculations[1]

-

Seizures (can be severe and last for several days)[1]

-

Anxiousness and agitation[5]

-

Ataxia (incoordination) and stumbling[6]

-

Opisthotonus (arching of the back and neck)[5]

-

Muscle rigidity, sometimes described as a "sawhorse stance"[7]

-

Nystagmus (involuntary eye movements)[4]

-

-

Gastrointestinal:

-

Other:

Documented Animal Cases and Experimental Data

While numerous case reports exist, particularly in dogs, detailed quantitative toxicological data for purified this compound is scarce in the available literature. Most studies have focused on the administration of whole plant material or crude extracts.

Table 1: Summary of Quantitative Data from Experimental Studies on Brunfelsia spp. Ingestion

| Animal Species | Plant Species | Plant Part Administered | Dosage | Observed Effects | Reference |

| Sheep | Brunfelsia uniflora | Fresh Leaves (during flowering) | 10 g/kg | Severe convulsions and diarrhea. One animal was euthanized. | [2][8] |

| Donkey | Brunfelsia uniflora | Fresh Leaves (during flowering) | 10 g/kg | Severe convulsions and diarrhea. The animal recovered. | [2][8] |

| Donkey | Brunfelsia uniflora | Fresh Leaves (during flowering) | 5 g/kg | Diarrhea only. The animal recovered. | [2][8] |

| Sheep & Donkey | Brunfelsia uniflora | Fresh Leaves (after flowering) | 10-20 g/kg | No clinical signs observed. | [2][8] |

Mechanism of Action: A Strychnine-Like Effect

The clinical presentation of this compound poisoning, particularly the severe muscle rigidity and convulsions, is often described as "strychnine-like."[3] This suggests that this compound acts as an antagonist at inhibitory neurotransmitter receptors in the central nervous system, specifically the spinal cord.

Proposed Signaling Pathway

The proposed mechanism of action involves the blockade of inhibitory neurotransmission, leading to a state of disinhibition and subsequent uncontrolled neuronal firing. The primary target is believed to be the glycine (B1666218) receptor.

Experimental Protocols

Extraction of Bioactive Compounds from Brunfelsia spp.

The following is a generalized protocol for the preparation of an alkaloid-rich extract from Brunfelsia leaves for experimental use.

In Vivo Administration and Monitoring

The following protocol is a composite based on published studies of oral administration of Brunfelsia to animals.

-

Animal Model: Select appropriate animal model (e.g., mice, rats, or larger animals like sheep or donkeys) with institutional animal care and use committee (IACUC) approval.

-

Acclimation: Acclimate animals to the experimental conditions for a specified period (e.g., 7-14 days).

-

Fasting: Fast animals for a period (e.g., 12 hours) prior to administration to ensure gastric emptying.

-

Administration: Administer the plant material or extract orally. For solid material, this may involve manual placement in the mouth. For extracts, gavage is a common method.

-

Clinical Observation: Continuously monitor animals for the onset of clinical signs as detailed in Section 1.1.

-

Data Collection: Record time to onset of signs, severity of signs, and duration.

-

Supportive Care: Provide supportive care as necessary and ethically mandated.

-

Necropsy and Histopathology: In cases of mortality or euthanasia, perform a thorough necropsy and collect tissues (brain, spinal cord, liver, kidneys, etc.) for histopathological examination.

Treatment of this compound Poisoning

There is no specific antidote for this compound poisoning.[6] Treatment is focused on decontamination and supportive care.

-

Decontamination:

-

Supportive Care:

Future Directions

The study of this compound poisoning presents several opportunities for further research:

-

Isolation and Purification: Development of a robust protocol for the isolation and purification of this compound is essential for accurate toxicological studies.

-

Quantitative Toxicology: Determination of the LD50 of purified this compound in various animal species is a critical data gap.

-

Receptor Binding Studies: In vitro studies to confirm the binding affinity and antagonistic activity of this compound at glycine and other neurotransmitter receptors would provide definitive evidence for its mechanism of action.

-

Development of an Antidote: A deeper understanding of the molecular interactions between this compound and its target receptors could facilitate the development of a specific antidote.

Conclusion

This compound is a potent neurotoxin found in Brunfelsia species that poses a significant threat to animals. The clinical signs of poisoning are severe and consistent with a strychnine-like mechanism of action involving the antagonism of inhibitory neurotransmission. While current knowledge provides a solid foundation for understanding and treating Brunfelsia toxicosis, further research is needed to fully characterize the toxicology of purified this compound and to develop more targeted therapeutic interventions.

References

- 1. docta.ucm.es [docta.ucm.es]

- 2. mdpi.com [mdpi.com]

- 3. Identification, Quantification, and Characterization of the Phenolic Fraction of Brunfelsia grandiflora: In Vitro Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A review of medicinal plants showing anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of Brunfelsia uniflora root extract: phytochemical characterization and pharmacologic potential of this under-investigated species - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Traditional Medicinal Uses of Brunfelsia Plants Containing Brunfelsamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Brunfelsia, belonging to the Solanaceae family, encompasses a variety of plants traditionally utilized in indigenous medicine across Central and South America. These plants, rich in bioactive compounds including the neurotoxic pyrrolidine (B122466) alkaloid Brunfelsamidine, have been employed for a range of therapeutic purposes, from treating inflammatory conditions to serving as psychoactive agents in spiritual ceremonies. This technical guide provides a comprehensive overview of the traditional medicinal applications of Brunfelsia species, with a focus on those containing this compound. It synthesizes available quantitative data on their phytochemical composition and pharmacological activities, details relevant experimental protocols, and visually represents key concepts through structured diagrams. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of Brunfelsia plants.

Introduction

Brunfelsia is a genus of approximately 42 species of shrubs and small trees native to the West Indies and tropical South America[1]. Several species, notably Brunfelsia grandiflora and Brunfelsia uniflora, have a long history of use in traditional medicine. Indigenous communities have utilized various parts of these plants, including the roots, bark, and leaves, to prepare remedies for a multitude of ailments[2][3][4][5]. The pharmacological effects of Brunfelsia are attributed to a complex mixture of phytochemicals, including coumarins, flavonoids, and alkaloids[6]. Among the most significant of these is this compound, a convulsant and neurotoxic compound that contributes to both the therapeutic and poisonous properties of these plants[7][8].

This guide will delve into the ethnobotanical uses of Brunfelsia species, present quantitative data on their bioactive constituents and pharmacological effects, describe experimental methodologies for their study, and provide visual representations of relevant pathways and workflows.

Traditional Medicinal Uses

The traditional uses of Brunfelsia plants are diverse and vary between different indigenous cultures and geographical regions. The applications range from treating physical ailments to uses in spiritual and shamanic practices.

Anti-inflammatory and Analgesic Applications

A primary traditional use of Brunfelsia is in the treatment of inflammatory and painful conditions.

-

Rheumatism and Arthritis: Decoctions and infusions of the roots and leaves of B. grandiflora and B. uniflora are widely used to alleviate the symptoms of rheumatism and arthritis[2][3][4][5].

-

Fever: Brunfelsia grandiflora is known as "fever tree" in some regions and is used to reduce fever[9].

-

General Pain Relief: The leaves of B. grandiflora are used as a pain-reliever[9].

Treatment of Infectious Diseases

Brunfelsia species have been traditionally employed against various infectious diseases.

-

Syphilis: The root of B. uniflora has a long history of use in treating syphilis, earning it the name "vegetable mercury"[4][10].

-

Leishmaniasis: The bark of B. grandiflora is boiled to create a thick liquid that is applied topically to treat leishmaniasis[2].

Central Nervous System Effects

The neuroactive properties of Brunfelsia plants are central to many of their traditional uses.

-

Hallucinogen and Spiritual Aid: Several Brunfelsia species are used as additives to the hallucinogenic beverage Ayahuasca to intensify its effects[2][5]. Shamans in the Amazon use a tea made from the roots and root bark to diagnose and treat illnesses[5].

-

Anesthetic: The plants have been used for their anesthetic properties[1][11].

Other Traditional Uses

-

Diuretic and Diaphoretic: Brunfelsia uniflora is reported to have diuretic and diaphoretic (sweat-inducing) effects[1][11].

-

Abortifacient and Emmenagogue: Some traditional uses include inducing abortion and promoting menstruation[1][11].

-

Fish Poison: B. grandiflora has been used as a fish poison[1].

Phytochemistry

Brunfelsia plants contain a rich array of phytochemicals, with this compound being a key compound of interest due to its potent physiological effects.

This compound and Other Alkaloids

This compound is a pyrrolidine alkaloid that has been identified as a convulsant[7]. While its presence is a defining feature of the genus, quantitative data on its concentration in different species and plant parts is not extensively available in the reviewed literature. Other alkaloids identified in Brunfelsia species include manacine, manaceine, and tropane (B1204802) alkaloids like scopolamine[1][12].

Phenolic Compounds

Recent studies have focused on the phenolic composition of Brunfelsia, revealing a high concentration of these antioxidant compounds. A study on B. grandiflora bark identified 79 different polyphenols, with hydroxycinnamates being the most abundant group[3].

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activities of Brunfelsia extracts.

Table 1: Phytochemical Content of Brunfelsia Species

| Species | Plant Part | Phytochemical Class | Method | Result | Reference |

| B. grandiflora | Bark | Total Phenolic Content | Folin-Ciocalteu | 3.02 ± 0.33 g/100 g dry matter | [3] |

| B. grandiflora | Bark | Total Phenolic Compounds | LC-QToF | 2014.71 mg/100 g dry matter | [3] |

| B. uniflora | Root | Total Phenolic Content | Spectrophotometry | 460.9 ± 9.7 µg GAE/g (Crude Hydroalcoholic Extract) | [6] |

| B. uniflora | Root | Total Flavonoid Content | Spectrophotometry | 386.6 ± 2.5 µg QE/g (Crude Hydroalcoholic Extract) | [6] |

Table 2: In Vitro Antioxidant Activity of Brunfelsia Extracts

| Species | Plant Part | Assay | IC50 Value (µg/mL) | Reference |

| B. grandiflora | Bark | DPPH | 2.55 | [3] |

| B. grandiflora | Bark | ABTS | 4.55 | [3] |

| B. uniflora | Root | ABTS | 3441.00 ± 36.05 (Crude Hydroalcoholic Extract) | [3] |

Table 3: In Vivo Anti-inflammatory Activity of Brunfelsia uniflora Root Extract

| Treatment | Dose (mg/kg) | Edema Reduction (%) after 1 hour | Animal Model | Reference |

| Crude Hydroalcoholic Extract | 200 | 89.1 | Carrageenan-induced paw edema in rats | [1][4] |

Experimental Protocols

This section details the methodologies used in key studies to evaluate the phytochemical content and pharmacological activities of Brunfelsia extracts.

Preparation of Brunfelsia grandiflora Bark Decoction

-

Plant Material: Dried bark of B. grandiflora was ground into a fine powder.

-

Decoction Process: The powdered bark was mixed with distilled water in a 1:10 ratio (w/v). The mixture was heated to boiling and maintained at that temperature for 20 minutes.

-

Extraction and Preservation: The solid material was removed by filtration. The resulting aqueous extract was then concentrated and lyophilized for preservation and subsequent analysis.

Quantification of Total Phenolic Content (Folin-Ciocalteu Method)

-

Sample Preparation: A methanolic solution of the lyophilized B. grandiflora bark extract was prepared.

-

Assay: The Folin-Ciocalteu reagent was added to the sample, followed by a sodium carbonate solution. After incubation, the absorbance was measured spectrophotometrically.

-

Quantification: The total phenolic content was expressed as gallic acid equivalents (GAE).

In Vitro Antioxidant Activity Assays (DPPH and ABTS)

-

DPPH Radical Scavenging Assay: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) was mixed with different concentrations of the plant extract. The decrease in absorbance was measured over time. The IC50 value, representing the concentration of the extract that scavenges 50% of the DPPH radicals, was calculated.

-

ABTS Radical Cation Scavenging Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation was generated by reacting ABTS with potassium persulfate. The plant extract was added to the ABTS radical solution, and the decrease in absorbance was measured. The IC50 value was determined similarly to the DPPH assay.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

-

Animal Model: The study was conducted on rats.

-

Induction of Inflammation: Edema was induced by injecting a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw.

-

Treatment: A crude hydroalcoholic extract of B. uniflora root (200 mg/kg) was administered orally to the test group of animals. A control group received the vehicle, and a positive control group received a standard anti-inflammatory drug (indomethacin).

-

Measurement of Edema: The paw volume was measured at various time points after carrageenan injection using a plethysmometer.

-

Evaluation: The percentage of edema inhibition was calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of Brunfelsia plants are a result of the interaction of their bioactive compounds with various biological targets. While the specific signaling pathways modulated by this compound are not yet fully elucidated, the known neuroactive properties of alkaloids and the antioxidant and anti-inflammatory effects of phenolic compounds suggest potential mechanisms of action.

Figure 1: Logical flow from traditional use to identified bioactive compounds and their pharmacological activities.

Figure 2: A generalized experimental workflow for the phytochemical and pharmacological evaluation of Brunfelsia extracts.

Figure 3: Putative signaling pathways modulated by bioactive compounds from Brunfelsia species.

Discussion and Future Directions

The traditional use of Brunfelsia plants highlights their significant pharmacological potential. Scientific studies have begun to validate some of these traditional applications, particularly in the areas of anti-inflammatory and antioxidant activity. The high concentration of phenolic compounds in species like B. grandiflora strongly supports these effects.

However, significant gaps in our knowledge remain. The precise quantitative distribution of this compound across different Brunfelsia species and their various parts is a critical area for future research. Understanding the dose-dependent effects of this neurotoxic alkaloid is essential for any potential therapeutic development. Furthermore, the exact molecular targets and signaling pathways of this compound and other key bioactive compounds need to be elucidated to fully understand their mechanisms of action.

Future research should focus on:

-

Quantitative analysis of this compound: Development and application of robust analytical methods (e.g., HPLC-MS/MS) to quantify this compound in various Brunfelsia species and their traditional preparations.

-

Mechanism of action studies: In-depth investigation of the molecular interactions of this compound and other isolated compounds with key neurological and inflammatory targets, such as GABAA receptors and inflammatory signaling pathways.

-

Dose-response studies: Comprehensive in vivo studies to establish the therapeutic window and toxicological profile of purified compounds and standardized extracts.

-

Clinical validation: Well-designed clinical trials to evaluate the safety and efficacy of standardized Brunfelsia extracts for specific therapeutic indications.

Conclusion

Brunfelsia plants containing this compound represent a rich and complex source of bioactive compounds with a long history of traditional medicinal use. While their therapeutic potential, particularly as anti-inflammatory and analgesic agents, is supported by preliminary scientific evidence, their inherent toxicity, largely attributed to this compound, necessitates a cautious and thorough scientific investigation. This technical guide provides a foundation for future research aimed at unlocking the therapeutic potential of these fascinating plants while ensuring safety and efficacy. Further rigorous scientific inquiry is essential to translate the traditional knowledge surrounding Brunfelsia into modern, evidence-based therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Anti-inflammatory activity of Brunfelsia uniflora root extract: phytochemical characterization and pharmacologic potential of this under-investigated species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Screening tools to evaluate the neurotoxic potential of botanicals: Building a strategy to assess safety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of CNS depressant and muscle relaxant effects of the ethnomedicinal plant Macropanax dispermus on Swiss Albino mice and its effect against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of analgesic, anti-inflammatory and CNS depressant activities of methanolic extract of Lawsonia inermis barks in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. researchgate.net [researchgate.net]

Preliminary In-Vitro Studies on the Activity of Brunfelsamidine and Brunfelsia grandiflora Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in-vitro studies on isolated Brunfelsamidine are limited in the public domain. This guide summarizes the available preliminary in-vitro data on extracts of Brunfelsia grandiflora, a plant known to contain this compound, to provide insights into its potential biological activities. The data presented herein pertains to the whole plant extract and may not be solely attributable to this compound.

Introduction

This compound is a notable pyrrolidine (B122466) alkaloid first identified in the medicinal plant Brunfelsia grandiflora.[1] This plant has traditional uses, and its extracts have been associated with hallucinogenic and narcotic properties, effects that may be linked to the presence of this compound and other compounds like cuscohygrine, scopolamine, and scopoletin.[1][2] Preliminary in-vitro research has focused on the broader activities of Brunfelsia grandiflora extracts, particularly their antioxidant and cytoprotective effects.[2] This document provides a technical overview of these initial findings, including quantitative data and detailed experimental protocols, to guide further research into the specific activities of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies on Brunfelsia grandiflora extracts.

Table 1: In-Vitro Antioxidant Capacity of Brunfelsia grandiflora Bark Extract [1]

| Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging | 2.55 |

| ABTS Radical Scavenging | 4.55 |

IC50 (Half-maximal inhibitory concentration) is the concentration of the extract required to scavenge 50% of the respective free radicals.

Table 2: Cytoprotective Effect of Brunfelsia grandiflora Extract on SH-SY5Y Cells [2]

| Treatment Condition | Concentration (µg/mL) | Cell Viability (% of Control) | Caspase 3/7 Activity (% of t-BOOH) |

| Control | - | 100 | - |

| t-BOOH (Oxidative Stress) | - | ~50 | 100 |

| Co-incubation with Extract | 25 | Increased | Significantly Reduced |

| Co-incubation with Extract | 200 | Near Control Levels | Near Control Levels |

| Pre-incubation with Extract | 25 | Increased | Significantly Reduced |

| Pre-incubation with Extract | 200 | Near Control Levels | Near Control Levels |

SH-SY5Y is a human neuroblastoma cell line used as an in-vitro model for neuronal cells. t-BOOH (tert-butylhydroperoxide) is used to induce oxidative stress.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of Brunfelsia grandiflora extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging activity of the plant extract.

-

Preparation of Reagents:

-

A stock solution of DPPH in methanol (B129727) is prepared.

-

Serial dilutions of the Brunfelsia grandiflora extract are prepared in methanol.

-

-

Assay Procedure:

-

A defined volume of the DPPH stock solution is added to each dilution of the plant extract.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging is calculated for each concentration of the extract.

-

The IC50 value is determined by plotting the percentage of scavenging against the extract concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another common assay to evaluate antioxidant capacity.

-

Preparation of Reagents:

-

The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Serial dilutions of the Brunfelsia grandiflora extract are prepared.

-

-

Assay Procedure:

-

A small volume of the diluted plant extract is mixed with a larger volume of the diluted ABTS•+ solution.

-

The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

-

The absorbance is measured spectrophotometrically.

-

-

Data Analysis:

-

The percentage of ABTS•+ scavenging is calculated.

-

The IC50 value is determined from the dose-response curve.

-

Cell Viability and Cytotoxicity Assays

These assays are crucial for determining the protective effects of a compound on cells.

-

Cell Culture:

-

SH-SY5Y human neuroblastoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

For pre-incubation studies, cells are treated with various concentrations of the Brunfelsia grandiflora extract for a specified duration before the introduction of an oxidative stressor.

-

For co-incubation studies, cells are treated with the extract and the stressor simultaneously.

-

Oxidative stress is induced using a chemical agent like tert-butylhydroperoxide (t-BOOH).

-

-

Viability Assessment (e.g., MTT Assay):

-

After treatment, the culture medium is replaced with a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

The cells are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance of the colored solution is measured, which is proportional to the number of viable cells.

-

Caspase 3/7 Activity Assay

This assay measures the activity of key executioner caspases in the apoptotic pathway.

-

Cell Lysis:

-

Following the experimental treatments, the cells are lysed to release their intracellular contents.

-

-

Assay Procedure:

-

A luminogenic substrate for caspase 3/7 is added to the cell lysate.

-

The mixture is incubated to allow the active caspases to cleave the substrate, producing a luminescent signal.

-

The luminescence is measured using a luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of caspase 3/7 activity. The results are often expressed as a percentage of the control or the stressor-treated group.

-

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway for Cytoprotection

The following diagram illustrates a plausible signaling pathway through which Brunfelsia grandiflora extract may exert its cytoprotective effects against oxidative stress. This is a hypothetical model based on general knowledge of antioxidant and anti-apoptotic mechanisms and requires experimental validation for this compound.

Caption: Hypothetical cytoprotective pathway of this compound.

Experimental Workflow for In-Vitro Bioactivity Screening

This diagram outlines a general workflow for the in-vitro screening of natural products like this compound.

Caption: General workflow for natural product bioactivity screening.

Future Directions and Conclusion

The preliminary in-vitro data on Brunfelsia grandiflora extracts suggest potent antioxidant and cytoprotective properties. The low IC50 values in radical scavenging assays and the significant protection of neuronal cells from oxidative stress-induced apoptosis highlight the therapeutic potential of its constituents.

However, to understand the specific role of this compound, future research should focus on:

-

Isolation and Purification: Developing robust protocols for the isolation of pure this compound from Brunfelsia grandiflora.

-

In-Vitro Activity of Pure Compound: Conducting the aforementioned in-vitro assays using isolated this compound to determine its specific activity and potency.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Broader Screening: Evaluating the activity of this compound in other in-vitro models relevant to its traditional uses, such as assays for neuroactivity and anti-inflammatory effects.

References

Potential Therapeutic Applications of Brunfelsamidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research into the therapeutic applications of Brunfelsamidine and its derivatives is currently in a nascent stage. The information presented in this document is a synthesis of the available scientific literature, primarily focusing on the known biological activities of Brunfelsia grandiflora extract, of which this compound is a constituent. The discussion of this compound derivatives is based on theoretical possibilities derived from its chemical structure and the activities of related compounds, as direct research on such derivatives is not yet available in published literature.

Executive Summary

This compound is a pyrrolidine-based compound found in the plant Brunfelsia grandiflora, a member of the Solanaceae family. Traditionally, this plant has been used for its medicinal properties, and recent scientific investigations have begun to validate some of these uses, particularly concerning its neuroprotective and antioxidant effects. While this compound itself has been identified as a convulsant, the crude extracts of B. grandiflora have demonstrated significant cytoprotective and antioxidant potential in preclinical studies. This suggests that modification of the this compound scaffold could lead to the development of novel therapeutic agents with improved safety and efficacy profiles. This whitepaper provides a comprehensive overview of the current state of knowledge regarding this compound, the therapeutic potential suggested by studies on B. grandiflora extracts, and a forward-looking perspective on the potential for its derivatives in drug discovery, with a focus on neurodegenerative diseases.

The this compound Scaffold: A Starting Point for Drug Discovery